molecular formula C9H13N3O B8647889 5-piperidin-4-yl-1H-pyridazin-6-one

5-piperidin-4-yl-1H-pyridazin-6-one

Cat. No. B8647889
M. Wt: 179.22 g/mol
InChI Key: KRDNSLFGMGZKAQ-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

A solution of benzyl 4-(3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate (0.90 mg, 2.88 mmol) and 10% Pd/C (500 mg) in ethanol (25 mL), was hydrogenated under a balloon for 4 h. The reaction was filtered through celite, washed with ethanol and concentrated to give the title compound (465 mg). MS 180.1 (M+1).
Name
benzyl 4-(3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate
Quantity
0.9 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([CH:8]2[CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[CH:6][CH:5]=[N:4][NH:3]1>C(O)C.[Pd]>[NH:11]1[CH2:10][CH2:9][CH:8]([C:7]2[C:2](=[O:1])[NH:3][N:4]=[CH:5][CH:6]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
benzyl 4-(3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate
Quantity
0.9 mg
Type
reactant
Smiles
O=C1NN=CC=C1C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C=1C(NN=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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